molecular formula C9H8N2O2S B1374830 4-(benzenesulfonyl)-1H-imidazole CAS No. 1443980-18-4

4-(benzenesulfonyl)-1H-imidazole

Cat. No. B1374830
CAS RN: 1443980-18-4
M. Wt: 208.24 g/mol
InChI Key: ZSBXNWIMUGYYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives has been studied . The process involves the reaction of benzenesulfonyl chlorides with other compounds to form new derivatives .


Chemical Reactions Analysis

Benzenesulfonyl chlorides have been used in palladium-catalysed direct arylations of thiophenes . They react with Grignard reagents from N-unsubstituted indoles to form oxindoles or substituted indoles .

Scientific Research Applications

Antioxidative and Antiglycation Effects

Research has indicated that derivatives of 4-(benzenesulfonyl)-1H-imidazole exhibit antioxidative and antiglycation effects. These properties could be harnessed in treatments for conditions like diabetes, where oxidative stress and glycation play a role in complications .

Safety and Hazards

Benzenesulfonyl compounds can be hazardous. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

Sulfonyl compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Sulfonyl compounds are generally known for their electrophilic properties . They can engage with nucleophiles in biological systems, leading to various biochemical reactions . The specific interactions of 4-(benzenesulfonyl)-1H-imidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that sulfonyl compounds can participate in a variety of biochemical reactions These reactions can influence multiple pathways and have downstream effects on cellular processes

Pharmacokinetics

Sulfonyl compounds are known to exhibit diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound. More research is needed to outline the specific ADME properties of 4-(benzenesulfonyl)-1H-imidazole.

Result of Action

The interaction of sulfonyl compounds with biological targets can lead to various molecular and cellular changes . The specific effects of 4-(benzenesulfonyl)-1H-imidazole on cellular processes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(benzenesulfonyl)-1H-imidazole. For instance, the safety data sheet for benzenesulfonyl chloride, a related compound, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container These precautions help maintain the stability of the compound

properties

IUPAC Name

5-(benzenesulfonyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXNWIMUGYYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443980-18-4
Record name 4-(benzenesulfonyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-1H-imidazole
Reactant of Route 3
4-(benzenesulfonyl)-1H-imidazole
Reactant of Route 4
4-(benzenesulfonyl)-1H-imidazole
Reactant of Route 5
4-(benzenesulfonyl)-1H-imidazole
Reactant of Route 6
4-(benzenesulfonyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.